

Technical Support Center: Enhancing Perovskite Solar Cell Stability with Formamidine Acetate

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Compound of Interest

Compound Name: Formamidine acetate

Cat. No.: B110714

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This technical support center provides researchers, scientists, and development professionals with practical guidance on using **Formamidine Acetate** (FAAc) to improve the stability and performance of perovskite solar cells (PSCs).

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format, providing potential causes and solutions when working with FAAc.

Question 1: After adding FAAc, the perovskite film quality is poor, showing pinholes and small grains. What is happening?

- **Potential Cause:** The concentration of FAAc may be suboptimal, or the annealing process may be incorrect. While FAAc is intended to slow crystallization, an incorrect concentration can interfere with uniform film formation.
- **Solution:**
 - **Optimize FAAc Concentration:** Start with a concentration around 5 mol% relative to the lead or tin halide precursor.^{[1][2]} Systematically vary the concentration (e.g., 1%, 3%, 5%, 7%) to find the optimal ratio for your specific perovskite composition and solvent system. Excessive FAAc can negatively impact performance.^[1]

- **Adjust Annealing Protocol:** The acetate group in FAAC needs to be effectively removed during annealing. Try a two-step annealing process or slightly increase the annealing temperature or duration to ensure complete volatilization of byproducts.
- **Solvent Engineering:** Ensure FAAC is fully dissolved in the precursor solvent (e.g., DMF, DMSO).^[3] The choice of solvent can influence the interaction of FAAC with the perovskite precursors.

Question 2: The Power Conversion Efficiency (PCE) of my device did not improve, or even decreased, after incorporating FAAC. Why?

- **Potential Cause:** This could be due to several factors: non-optimal FAAC concentration, incomplete removal of acetate, or unfavorable interactions with other device layers. The primary role of FAAC is to reduce non-radiative recombination by passivating defects.^[4]
- **Solution:**
 - **Verify Defect Passivation:** Use techniques like photoluminescence (PL) spectroscopy. An increase in PL intensity and a longer carrier lifetime in the FAAC-modified film compared to the control would indicate successful defect passivation.
 - **Check for Residue:** Incomplete removal of acetate can create charge traps or insulating barriers. Confirm removal using techniques like Fourier-transform infrared spectroscopy (FTIR).
 - **Interface Compatibility:** FAAC can also be used to modify the interface between the perovskite and the electron transport layer (ETL), such as TiO_2 .^[4] Ensure that the FAAC is not negatively interacting with your chosen hole transport layer (HTL) or ETL.

Question 3: My tin-based (Sn-based) PSCs are still degrading quickly despite using FAAC. What else can be done?

- **Potential Cause:** The primary degradation pathway in Sn-based PSCs is the oxidation of Sn^{2+} to Sn^{4+} . While FAAC helps suppress this, it may not be sufficient in an oxygen-rich environment.
- **Solution:**

- **Strict Environmental Control:** Fabricate and store the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to oxygen and moisture.
- **Synergistic Additives:** Combine FAAC with other additives. For instance, guanidinium thiocyanate (GuaSCN) has been used alongside FAAC to promote larger crystal growth and further stabilize Sn^{2+} through strong coordination interactions.[3]
- **Intermediate Phase Engineering:** The acetate anions (Ac^-) from FAAC help regulate crystallization by forming an intermediate phase.[3] Optimizing this process by controlling the solvent evaporation rate (e.g., during spin-coating) can further enhance film quality and stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which FAAC improves perovskite stability?

FAAC improves stability through a multi-faceted approach. The acetate anion (Ac^-) coordinates with under-coordinated Pb^{2+} or Sn^{2+} ions, which slows down the perovskite crystallization process.[3][5] This leads to higher quality films with larger grain sizes and fewer defects.[1] This coordination also passivates defects and helps suppress the oxidation of Sn^{2+} in lead-free perovskites.[5] The formamidinium cation (FA^+) can fill FA^+ vacancies in the perovskite lattice, further reducing defects.[1]

Q2: Can FAAC be used for different types of perovskite compositions?

Yes. FAAC has been successfully used in various perovskite systems, including:

- **Tin-based (FASnI_3) PSCs:** To improve crystallinity and suppress Sn^{2+} oxidation.[1][3][6][7]
- **Tin-Lead (Sn-Pb) mixed PSCs:** To regulate crystallization kinetics and mitigate Sn^{2+} oxidation.[3]
- **Formamidinium-Cesium (FA-Cs) mixed-cation PSCs:** To enable the formation of stable, high-quality films.[8]
- **As an interfacial modifier:** Placed at the TiO_2 /perovskite interface to passivate defects and improve charge transport.[4]

Q3: Is there an optimal concentration for FAc?

The optimal concentration typically ranges from 2 to 5 mol%.^{[1][2][3]} For example, a study on FASnI₃-based cells found the best performance at 5 mol% FAc, with higher concentrations leading to a decrease in PCE.^[1] It is crucial to optimize this value for each specific perovskite formulation and fabrication process.

Q4: How does FAc affect the photovoltaic parameters of the solar cell?

The addition of an optimal amount of FAc generally leads to improvements in all key photovoltaic parameters.

- Increased Open-Circuit Voltage (Voc): By reducing defect states and suppressing non-radiative recombination.
- Increased Short-Circuit Current Density (Jsc): Due to improved film morphology and potentially longer carrier diffusion lengths.
- Increased Fill Factor (FF): Resulting from reduced series resistance and suppressed charge recombination.
- Enhanced Power Conversion Efficiency (PCE): As a cumulative result of the improvements in Voc, Jsc, and FF.^[1]

Data Presentation: Performance and Stability

The tables below summarize quantitative data from studies using FAc as an additive, comparing key metrics against control devices without FAc.

Table 1: Photovoltaic Performance Improvement with FAc

Perovskite Type	Additive	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Source(s)
Sn-Based	Control	-	-	-	9.84	[3] [5]
FAAc	-	-	-	12.43	[3] [5]	
FASnI ₃	Control	-	-	-	-	[1]
5 mol% FAAc	0.59	23.20	72.76	9.96	[1]	
Interface Modified	Control	-	-	-	18.30	[4]
FAAc on TiO ₂	-	-	-	20.47	[4]	
Inverted Planar	Control	-	-	-	-	[2]
5 mol% FAAc	1.04	23.16	~80	18.90	[2]	

Table 2: Long-Term Stability Enhancement with FAAc

Perovskite Type	Additive	Stability Metric	Duration	Conditions	Source(s)
Sn-Based	FAAc	Retained 94% of initial PCE	2000 hours	N ₂ Atmosphere	[3] [5]
FASnI ₃	5 mol% FAAc	Retained 82% of initial PCE	1500 hours	Light Aging Test	[1] [6] [7]
Inverted Planar	5 mol% FAAc	Stable	Up to 80 days	-	[2]

Experimental Protocols & Methodologies

Protocol 1: Preparation of Perovskite Precursor Solution with FAc (Example for FASnI_3)

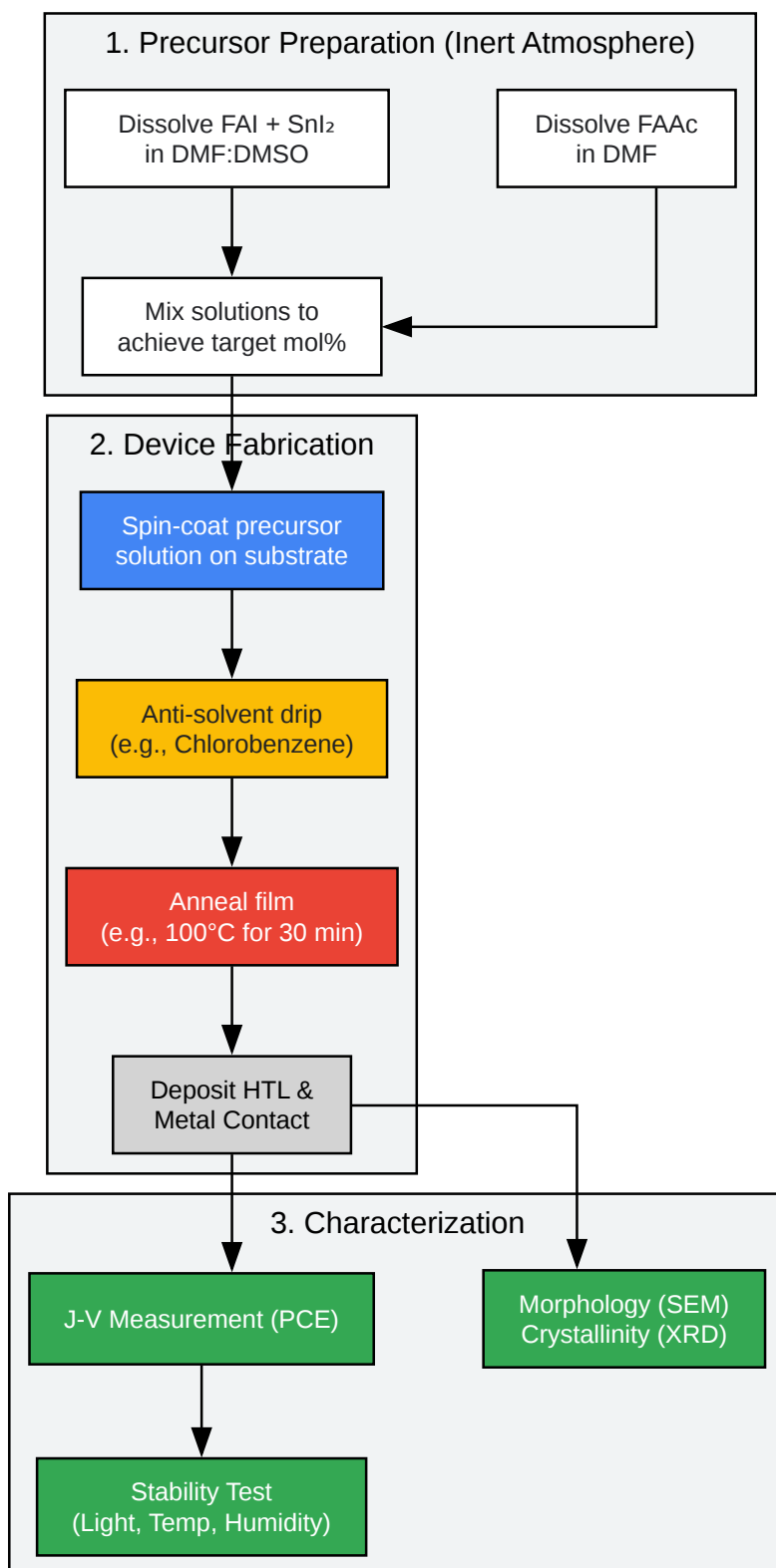
This protocol is based on methodologies for fabricating Sn-based perovskite solar cells.[\[1\]](#)[\[7\]](#)

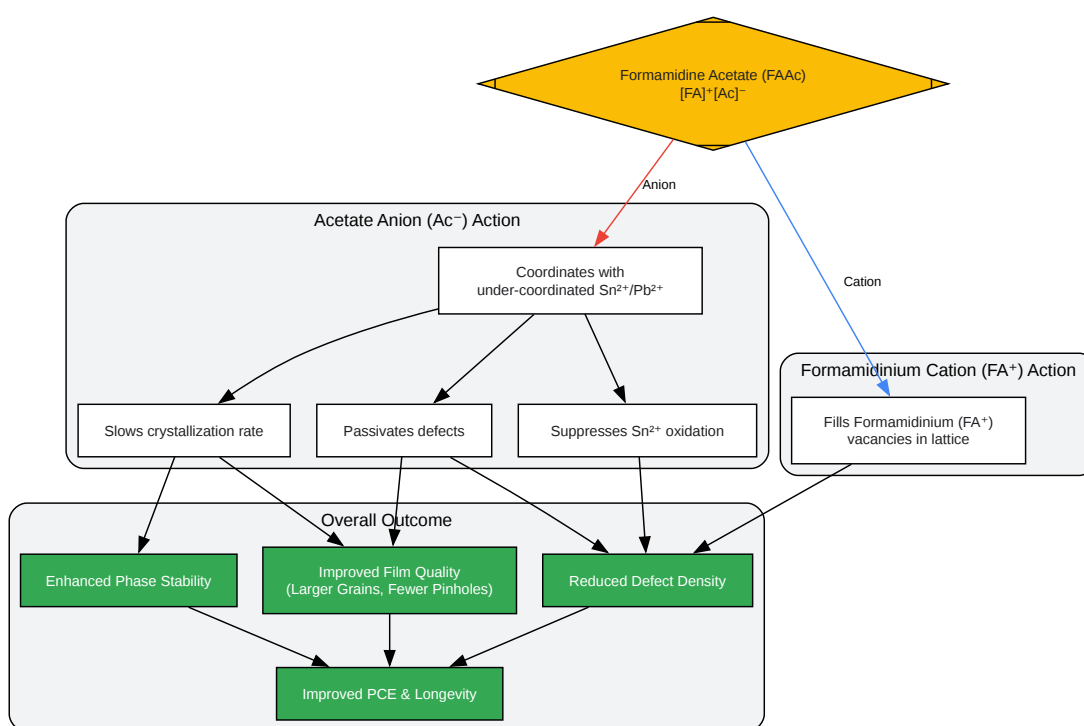
- Precursor Preparation:
 - Prepare a stock solution of **Formamidine Acetate** (FAc) in a suitable solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
 - In a separate vial, dissolve the main perovskite precursors (e.g., Formamidinium Iodide - FAI, and Tin(II) Iodide - SnI_2) in a DMF:DMSO solvent mixture.
- Additive Incorporation:
 - Add the required volume of the FAc stock solution to the main precursor solution to achieve the desired molar concentration (e.g., 5 mol% relative to SnI_2).
 - Stir the final solution for several hours (e.g., 2-8 hours) at room temperature or slightly elevated temperature (e.g., 60 °C) in an inert atmosphere to ensure complete dissolution and homogeneity.[\[9\]](#)[\[10\]](#)
- Film Deposition (One-Step Spin-Coating):
 - Clean substrates (e.g., ITO/ETL) sequentially with detergent, deionized water, acetone, and isopropanol.
 - Transfer the substrates into an inert atmosphere glovebox.
 - Deposit the precursor solution onto the substrate.
 - Spin-coat at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds). An anti-solvent (like diethyl ether or chlorobenzene) may be dripped during the last few seconds of spinning to induce rapid crystallization.
- Annealing:

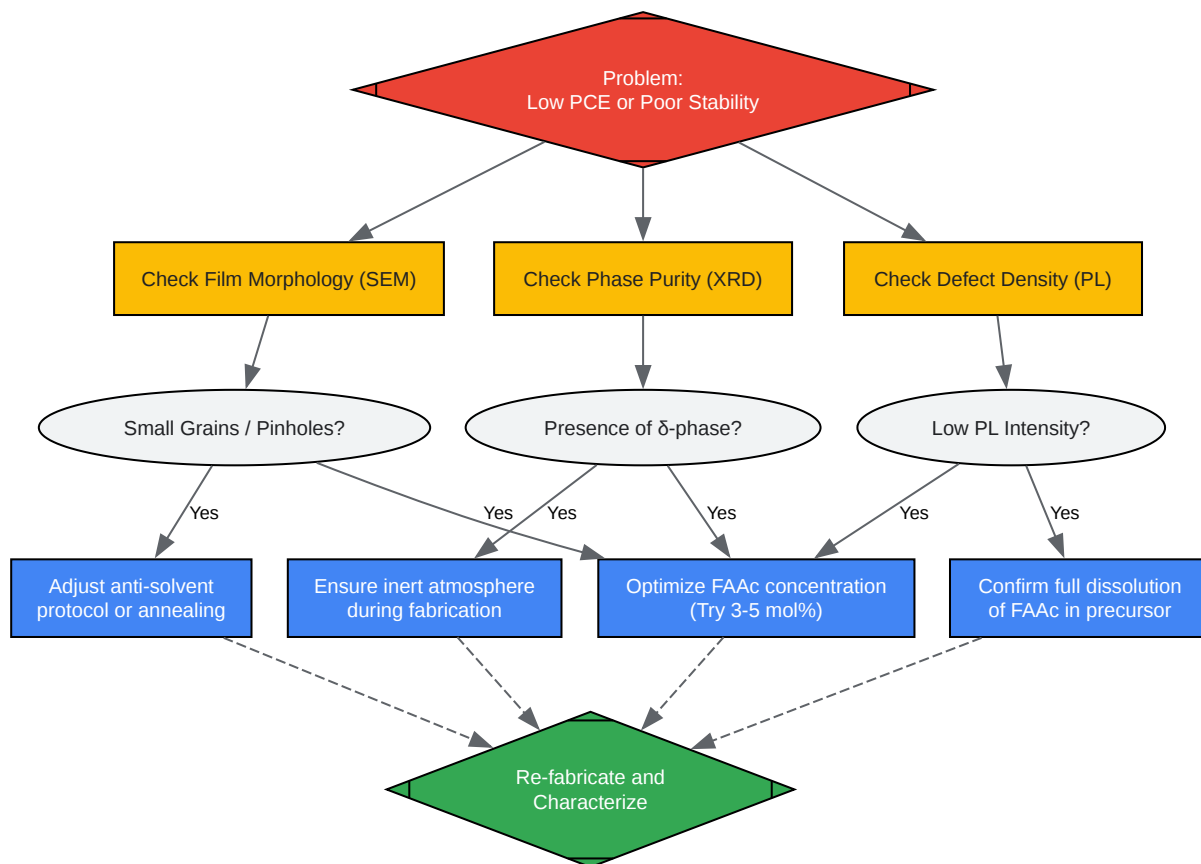
- Immediately transfer the coated substrate onto a hotplate within the glovebox.
- Anneal at a specific temperature (e.g., 80-100 °C) for a defined time (e.g., 30-60 minutes) to promote grain growth and remove residual solvents.[9][10]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes and concepts related to the use of FAAC in perovskite solar cells.







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